molecular formula C27H26N2O4S B609372 MX69 CAS No. 1005264-47-0

MX69

Cat. No.: B609372
CAS No.: 1005264-47-0
M. Wt: 474.6 g/mol
InChI Key: XCBONKHCCRJMNW-UHFFFAOYSA-N
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Description

MX69 is a chemical compound known for its role as an inhibitor of the proteins MDM2 and XIAP. These proteins are involved in the regulation of apoptosis, making this compound a significant compound in cancer research. By inhibiting these proteins, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .

Scientific Research Applications

MX69 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the inhibition of MDM2 and XIAP, providing insights into the mechanisms of apoptosis.

    Biology: The compound is used in cell biology to investigate the pathways involved in cell death and survival.

    Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

MX69, also known as 4-(8-(N-(3,4-dimethylphenyl)sulfamoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, primarily targets two proteins: MDM2 and XIAP . MDM2 is a negative regulator of the tumor suppressor p53 , while XIAP (X-linked inhibitor of apoptosis protein) is a critical factor for chemotherapy sensitivity and survival in certain cancer cells .

Mode of Action

This compound acts as a dual inhibitor of MDM2 and XIAP . It affects XIAP levels by influencing the ubiquitination and degradation of endogenous MDM2, which results in decreased XIAP translation . This dual inhibition can simultaneously activate p53 and exert anti-tumor activity .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting MDM2, this compound disrupts the MDM2/c-Myc axis, leading to the destabilization of c-Myc mRNA and reduced expression of c-Myc protein and its transcriptional targets involved in cell proliferation . The inhibition of XIAP leads to the activation of caspase 3, 7, and 9, as well as PARP cleavage, which are key steps in the process of apoptosis .

Pharmacokinetics

The product data sheet for this compound indicates that it is supplied as a powder and is soluble in dmso and ethanol This suggests that this compound could be administered in a suitable solvent for in vivo studies or clinical use

Result of Action

This compound has been shown to induce cell death in a dose- and time-dependent manner in various cell lines . It leads to significant downregulation of MDM2 and XIAP, changes in p53, and cleavage of PARP . These changes result in the induction of apoptosis, a form of programmed cell death .

Biochemical Analysis

Biochemical Properties

MX69 plays a significant role in biochemical reactions. It binds to the MDM2 RING protein with binding Kd values of 2.34 μM . This compound inhibits the expression of both MDM2 and XIAP in a time- and dose-dependent manner . It induces the ubiquitination and degradation of endogenous MDM2 in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell death in a dose and time-dependent manner in all cell lines tested . It also downregulates MDM2, XIAP and changes in P53 and PARP, following in vitro exposure .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the MDM2 protein-XIAP RNA interaction, leading to MDM2 degradation . This degradation of MDM2 results in the activation of p53, which contributes to cancer cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a significant cytotoxic effect on both ALL and NB lines, particularly those lines with MDM2 overexpression and a WT-p53 phenotype . The half-life of MDM2 in control-treated EU-1 cells is greater than 90 min, whereas this compound treatment decreases the MDM2 half-life to less than 30 min .

Dosage Effects in Animal Models

In animal models, this compound shows minimal inhibitory effect on normal human hematopoiesis and is very well tolerated . It contributes to the inhibition of cancer cell proliferation in vivo .

Transport and Distribution

Given its role in inhibiting MDM2 and XIAP, it can be inferred that it interacts with these proteins within the cell .

Subcellular Localization

Given its role in inhibiting MDM2 and XIAP, it can be inferred that it interacts with these proteins within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MX69 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored as a powder at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: MX69 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual inhibition of both MDM2 and XIAP, making it a potent inducer of apoptosis in cancer cells. This dual targeting sets it apart from other compounds that typically inhibit only one of these proteins .

Properties

IUPAC Name

4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBONKHCCRJMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005264-47-0
Record name MX-69
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.